molecular formula C18H14BrNO4 B5432457 4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5432457
M. Wt: 388.2 g/mol
InChI Key: QLMAWBFCDPPNKU-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBMP is a pyrrole derivative that possesses a unique molecular structure, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one varies depending on its application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its concentration and application. In cancer research, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta fibrils, which are believed to be the main cause of neuronal damage in the disease.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments, including its high stability, solubility, and low toxicity. However, this compound also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of cancer and neurodegenerative disorders. In biochemistry, this compound could be used as a fluorescent probe for imaging cellular processes. In materials science, this compound could be used as a building block for the synthesis of advanced materials with unique properties. Overall, this compound has significant potential for further research and development in various fields.

Synthesis Methods

4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process, starting with the reaction of 4-bromobenzoyl chloride with 3-methoxyaniline to form 4-(4-bromobenzoyl)-3-methoxyaniline. The resulting compound is then reacted with ethyl acetoacetate in the presence of a base to yield this compound.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been studied for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of advanced materials.

properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-24-13-4-2-3-11(9-13)15-14(17(22)18(23)20-15)16(21)10-5-7-12(19)8-6-10/h2-9,15,21H,1H3,(H,20,23)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMAWBFCDPPNKU-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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